molecular formula C10H9N3O4 B14513570 N-Carbamoyl-3-(4-nitrophenyl)prop-2-enamide CAS No. 62879-61-2

N-Carbamoyl-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B14513570
CAS No.: 62879-61-2
M. Wt: 235.20 g/mol
InChI Key: ULQDSTRLXFPPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Carbamoyl-3-(4-nitrophenyl)prop-2-enamide is a chemical compound that belongs to the class of enamides It features a nitrophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-3-(4-nitrophenyl)prop-2-enamide typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form a nitrophenyl-substituted intermediate. This intermediate is then subjected to a reaction with carbamoyl chloride under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-3-(4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Carbamoyl-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Carbamoyl-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)prop-2-enamide
  • N-(3-nitrophenyl)prop-2-enamide
  • N-(4-nitrophenyl)prop-2-enamide

Uniqueness

N-Carbamoyl-3-(4-nitrophenyl)prop-2-enamide is unique due to its specific substitution pattern and the presence of both carbamoyl and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62879-61-2

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

N-carbamoyl-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C10H9N3O4/c11-10(15)12-9(14)6-3-7-1-4-8(5-2-7)13(16)17/h1-6H,(H3,11,12,14,15)

InChI Key

ULQDSTRLXFPPEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.